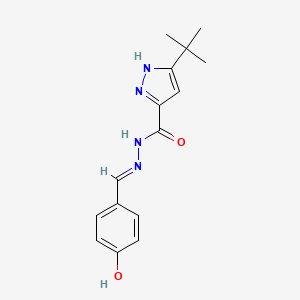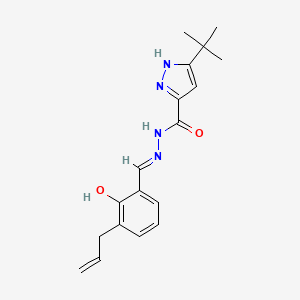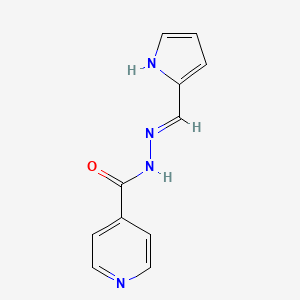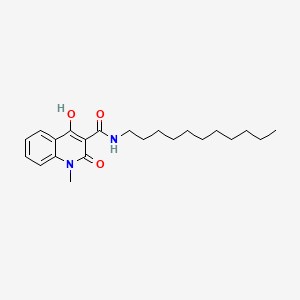![molecular formula C17H12N2O5 B604552 (3E)-3-[2-(4-methylphenyl)-2-oxoethylidene]-7-nitro-3,4-dihydro-2H-1,4-benzoxazin-2-one CAS No. 332357-50-3](/img/structure/B604552.png)
(3E)-3-[2-(4-methylphenyl)-2-oxoethylidene]-7-nitro-3,4-dihydro-2H-1,4-benzoxazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3E)-3-[2-(4-methylphenyl)-2-oxoethylidene]-7-nitro-3,4-dihydro-2H-1,4-benzoxazin-2-one is a complex organic compound that belongs to the class of benzoxazinones This compound is characterized by its unique structure, which includes a benzoxazinone core with a nitro group and a substituted phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-[2-(4-methylphenyl)-2-oxoethylidene]-7-nitro-3,4-dihydro-2H-1,4-benzoxazin-2-one typically involves multi-step organic reactions. One common method involves the condensation of 4-methylbenzaldehyde with 2-nitrobenzoyl chloride in the presence of a base, followed by cyclization to form the benzoxazinone ring. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
(3E)-3-[2-(4-methylphenyl)-2-oxoethylidene]-7-nitro-3,4-dihydro-2H-1,4-benzoxazin-2-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the phenyl ring.
Applications De Recherche Scientifique
(3E)-3-[2-(4-methylphenyl)-2-oxoethylidene]-7-nitro-3,4-dihydro-2H-1,4-benzoxazin-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mécanisme D'action
The mechanism of action of (3E)-3-[2-(4-methylphenyl)-2-oxoethylidene]-7-nitro-3,4-dihydro-2H-1,4-benzoxazin-2-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The compound may inhibit certain enzymes or disrupt cellular pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tert-butyl 2-[(3E)-2-(4-methylphenyl)-1-oxo-1H,2H,3H-pyrrolo[3,4-c]quinolin-3-ylidene]acetate
- Other benzoxazinone derivatives : These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Uniqueness
(3E)-3-[2-(4-methylphenyl)-2-oxoethylidene]-7-nitro-3,4-dihydro-2H-1,4-benzoxazin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of a nitro group and a substituted phenyl group makes it a valuable compound for various research applications.
Propriétés
Numéro CAS |
332357-50-3 |
|---|---|
Formule moléculaire |
C17H12N2O5 |
Poids moléculaire |
324.29g/mol |
Nom IUPAC |
3-[(Z)-2-hydroxy-2-(4-methylphenyl)ethenyl]-7-nitro-1,4-benzoxazin-2-one |
InChI |
InChI=1S/C17H12N2O5/c1-10-2-4-11(5-3-10)15(20)9-14-17(21)24-16-8-12(19(22)23)6-7-13(16)18-14/h2-9,20H,1H3/b15-9- |
Clé InChI |
JZMRDQWHRRJYLG-DHDCSXOGSA-N |
SMILES |
CC1=CC=C(C=C1)C(=CC2=NC3=C(C=C(C=C3)[N+](=O)[O-])OC2=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-[(3-bromophenyl)(8-hydroxy-6-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-7-yl)methyl]-8-hydroxy-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-6-one](/img/structure/B604470.png)
![6-hydroxy-5-{(3-hydroxy-4-methoxyphenyl)[4-hydroxy-1-methyl-6-oxo-2-(propylsulfanyl)-1,6-dihydro-5-pyrimidinyl]methyl}-3-methyl-2-(propylsulfanyl)-4(3H)-pyrimidinone](/img/structure/B604471.png)
![6-hydroxy-5-{(3-hydroxy-4-methoxyphenyl)[4-hydroxy-1-methyl-2-(methylsulfanyl)-6-oxo-1,6-dihydro-5-pyrimidinyl]methyl}-3-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone](/img/structure/B604472.png)
![3,5-dibromo-2,4-dihydroxybenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B604475.png)
![N'-[(E)-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B604477.png)
![N'-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-(4-toluidino)acetohydrazide](/img/structure/B604478.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-tert-butyl-1H-pyrazole-5-carbohydrazide](/img/structure/B604479.png)


![8-[(2E)-2-[(5-bromo-2-hydroxyphenyl)methylidene]hydrazinyl]-3-methyl-7-prop-2-enyl-4,5-dihydropurine-2,6-dione](/img/structure/B604483.png)
![2-chloro-N-(2-{2-[(2-methyl-1H-indol-3-yl)methylene]hydrazino}-2-oxoethyl)benzamide](/img/structure/B604484.png)

![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-hydroxy-1-isobutyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B604491.png)

